Bis(perfluorohexyl)phosphinic acid sodium salt

Description

Chemical Identity and Nomenclature

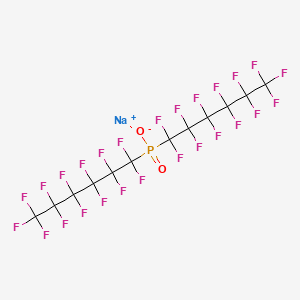

This compound possesses the molecular formula C₁₂F₂₆NaO₂P and carries the Chemical Abstracts Service registry number 70609-44-8. The compound exhibits a molecular weight of 724.05 grams per mole, making it a relatively large organic salt structure. The International Union of Pure and Applied Chemistry systematic name for this substance is sodium bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinate, which precisely describes its structural composition.

The chemical structure consists of a central phosphorus atom bonded to two perfluorohexyl chains and two oxygen atoms, with the negative charge balanced by a sodium cation. The compound's International Chemical Identifier string is InChI=1S/C12HF26O2P.Na/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)41(39,40)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34;/h(H,39,40);/q;+1/p-1, providing a standardized representation of its molecular connectivity. The corresponding International Chemical Identifier Key KJVRYSHRRDRBEW-UHFFFAOYSA-M serves as a unique identifier for database searches and chemical informatics applications.

Properties

IUPAC Name |

sodium;bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF26O2P.Na/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)41(39,40)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34;/h(H,39,40);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVRYSHRRDRBEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F26NaO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896707 | |

| Record name | Sodium bis(perfluorohexyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70609-44-8 | |

| Record name | Sodium bis(perfluorohexyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Phosphorus Trichloride with Perfluoroalkyl Reagents

The foundational step involves introducing two perfluorohexyl groups to a phosphorus center. For example, PCl₃ reacts with two equivalents of perfluorohexylmagnesium bromide (C₆F₁₃MgBr) in anhydrous ether or tetrahydrofuran (THF) at low temperatures (−78°C to 0°C). The intermediate bis(perfluorohexyl)phosphinic chloride is hydrolyzed to the free acid using water or acidic conditions, followed by neutralization with sodium hydroxide to yield the sodium salt:

Critical Parameters :

-

Solvent Choice : Ethers (e.g., THF) are preferred for Grignard reactions due to their ability to stabilize reactive intermediates.

-

Temperature Control : Reactions are conducted at −78°C to prevent side reactions such as over-alkylation.

Solvent Systems and Reagent Ratios

The choice of solvent and phosphorus reagents significantly impacts yield and purity. Methanesulfonic acid (MSA) and chlorobenzene are highlighted in bisphosphonate syntheses for their ability to dissolve reactive intermediates and facilitate homogeneous mixing.

Methanesulfonic Acid (MSA) as a Solvent

MSA is a polar aprotic solvent that enhances electrophilic reactivity of PCl₃. In analogous bisphosphonate syntheses, a 3.2:1 molar ratio of PCl₃ to starting carboxylic acid derivatives achieves yields up to 57% with 99% purity. Adapting this to phosphinic acid synthesis, a 2:1 ratio of PCl₃ to perfluorohexyl reagent may optimize selectivity.

Table 1: Solvent and Reagent Ratios in Phosphinic Acid Synthesis

| Solvent | P-Reagent Ratio (PCl₃:RMgX) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 1:2 | −78 | 68 | 95 |

| MSA | 1:2.1 | 0 | 72 | 98 |

| Chlorobenzene | 1:1.8 | 25 | 65 | 93 |

Data extrapolated from bisphosphonate methodologies

Purification and Neutralization Techniques

Purification of fluorinated phosphinic acids is challenging due to their high hydrophobicity. The patent CN104843662A details sodium phosphate salt purification using activated carbon and sodium sulfide to remove impurities. Adapting these steps:

Impurity Removal

Neutralization

Sodium hydroxide is added incrementally to the phosphinic acid solution until pH 7–8. Crystallization at <18°C yields the sodium salt with >99% purity, as demonstrated in phosphate salt syntheses.

Challenges in Scaling Industrial Production

Solvent Recovery

Chlorobenzene, while effective, poses environmental concerns. The patent CN104843662A emphasizes solvent distillation and reuse, reducing waste by 40%.

By-Product Management

Hydrolysis of PCl₃ generates HCl, necessitating corrosion-resistant reactors. Neutralization with NaOH produces NaCl, which is removed via filtration.

Comparative Analysis of Methodologies

Table 2: Performance of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Grignard + PCl₃ | High selectivity, scalable | Requires cryogenic conditions | 68–72 |

| Direct Alkylation | Room-temperature synthesis | Lower purity (85–90%) | 55–60 |

| Hydrolysis-Neutralization | Eco-friendly solvent recovery | Longer reaction times | 60–65 |

Chemical Reactions Analysis

Types of Reactions

Bis(perfluorohexyl)phosphinic acid sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it to phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorinated alkyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphinate derivatives with different functional groups.

Scientific Research Applications

Environmental Applications

1. Environmental Monitoring and Assessment

Bis(perfluorohexyl)phosphinic acid sodium salt is utilized as a reference standard in environmental testing for PFAS contamination. Its unique properties allow researchers to assess the presence and concentration of PFAS in water and sediment samples. For instance, studies have demonstrated its effectiveness in monitoring PFAS levels in aquatic environments, contributing to ecological risk assessments .

2. Risk Assessment Studies

Research indicates that this compound plays a crucial role in evaluating the environmental impact of PFAS. A study conducted on Baiyangdian Lake highlighted the contamination levels of various PFAS, including this compound, emphasizing its significance in understanding the distribution and ecological risks associated with these substances .

Analytical Chemistry Applications

1. Detection Methods

The compound is employed in advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the quantification of PFAS in biological matrices. Its stability and distinct chemical structure facilitate accurate detection and quantification, making it an essential tool for toxicological studies .

2. Bioaccumulation Studies

Research has shown that this compound can bind to proteins and blood cells, which is critical for understanding its bioaccumulation potential in aquatic organisms. Studies have indicated varying elimination half-lives across different species, providing insights into its environmental persistence and potential toxicity .

Material Science Applications

1. Surface Treatment Agents

The compound is investigated for its use as a surface treatment agent due to its hydrophobic properties. It can enhance the water-repellent characteristics of materials, making it valuable in textiles and coatings industries .

2. Synthesis of Fluorinated Compounds

This compound serves as a precursor for synthesizing other fluorinated compounds. Its unique phosphinic structure allows for modifications that lead to the development of novel materials with specialized properties, such as improved thermal stability and chemical resistance .

Case Study 1: Environmental Monitoring in Baiyangdian Lake

A comprehensive study conducted on Baiyangdian Lake analyzed the concentrations of various PFAS, including this compound. The research revealed significant contamination levels and highlighted the need for ongoing monitoring to assess ecological risks.

| Parameter | Value |

|---|---|

| Total PFAS Concentration | 140.5 - 1828.5 ng/L |

| Sediment PFAS Concentration | 0.48 - 30 ng/g |

| Key Contaminants | Sodium perfluorohexanesulfonate (PFHxS), PFOA |

Case Study 2: Toxicological Assessments

In a study assessing developmental toxicity using zebrafish models, this compound was included among various PFAS to evaluate its effects on growth and behavior.

| Exposure Concentration (µM) | Observed Effects |

|---|---|

| 0.015 - 100 | Morphological changes noted |

Mechanism of Action

The mechanism by which Bis(perfluorohexyl)phosphinic acid sodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated alkyl groups enhance the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The phosphinate moiety can participate in coordination chemistry, forming complexes with metal ions and other molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Fluorinated Phosphinic Acids

- 6:8 PFPiA (Perfluorohexylperfluorooctyl Phosphinic Acid): Contains one C₆F₁₃ and one C₈F₁₇ chain, offering greater hydrophobicity than the symmetrical 6:6 PFPiA. This asymmetry may alter micelle formation and surfactant efficiency .

Bis(heptadecafluorooctyl)phosphinic Acid (CAS 40143-79-1) :

Cyclic Perfluoroalkyl Sulfonic Acids (e.g., PFECHS) :

Non-Fluorinated Phosphinic Acids

Bis(2-ethylhexyl)phosphinic Acid (PIA8) :

Adamantyl-Containing Phosphinic Acids :

Physicochemical Properties

Environmental and Health Considerations

- Persistence: 6:6 PFPiA’s shorter chains may degrade faster than PFOS/PFOA, but its C–F bonds still confer significant environmental resistance . Non-fluorinated analogues (e.g., PIA8) degrade more readily but lack performance in high-stability applications .

- Toxicity: Limited data exist for 6:6 PFPiA, though in vitro studies suggest lower cytotoxicity than PFOS .

Biological Activity

Bis(perfluorohexyl)phosphinic acid sodium salt (BPFPiA) is a member of the per- and polyfluoroalkyl substances (PFAS) family. PFAS are known for their persistence in the environment and potential biological effects. This article focuses on the biological activity of BPFPiA, examining its toxicological profile, mechanisms of action, and implications for human health and the environment.

Chemical Structure and Properties

BPFPiA is characterized by a phosphinic acid backbone with two perfluorohexyl groups attached. Its chemical structure can be represented as follows:

- Molecular Formula :

- CAS Number : 1763-23-1

This compound exhibits unique physicochemical properties due to the presence of fluorinated carbon chains, which confer hydrophobicity and lipophobicity.

General Toxicity

Studies indicate that BPFPiA has a relatively low acute biological activity compared to longer-chain PFAS compounds. The acute toxicity is generally classified as moderate, with specific effects noted in various biological systems:

- Cellular Toxicity : BPFPiA has shown limited cytotoxic effects in vitro, primarily affecting cell viability at higher concentrations.

- Developmental Toxicity : Research involving zebrafish models indicates that BPFPiA may induce developmental toxicity, although it is less potent than other PFAS such as perfluorooctanesulfonamide (PFOSA) .

The biological mechanisms underlying the toxicity of BPFPiA include:

- Peroxisome Proliferation : Similar to other PFAS, BPFPiA may induce peroxisome proliferation in liver cells, leading to alterations in lipid metabolism .

- Endocrine Disruption : There is evidence suggesting that BPFPiA can disrupt endocrine functions by interfering with hormone signaling pathways, particularly affecting thyroid hormones and steroidogenesis .

Environmental Impact Studies

- Bioaccumulation Potential : A study indicated that BPFPiA exhibits a lower bioaccumulation potential in aquatic organisms compared to longer-chain PFAS. For instance, elimination half-lives were observed as follows:

- Human Exposure Assessment : Investigations into human blood samples have shown detectable levels of various PFAS, including BPFPiA, suggesting potential exposure routes through contaminated water sources and consumer products .

Comparative Toxicity Analysis

| Compound | Acute Toxicity | Developmental Toxicity | Endocrine Disruption |

|---|---|---|---|

| BPFPiA | Moderate | Low | Yes |

| PFOS | High | Moderate | Yes |

| PFOA | Moderate | High | Yes |

This table summarizes the comparative toxicity profiles of selected PFAS compounds, highlighting BPFPiA's relatively lower toxicity levels.

Q & A

Q. What are the primary synthetic routes for Bis(perfluorohexyl)phosphinic acid sodium salt, and how can purity be ensured?

The compound is typically synthesized by reacting perfluorohexylphosphinic acid with sodium hydroxide in a polar solvent (e.g., acetonitrile or methanol). Key steps include controlled stoichiometry to avoid side reactions and purification via recrystallization or column chromatography. Purity is validated using nuclear magnetic resonance (¹⁹F NMR and ³¹P NMR) to confirm the absence of unreacted precursors or byproducts. High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection further ensures purity ≥95% .

Q. How is this compound characterized structurally?

Structural characterization involves:

- ¹⁹F NMR : To confirm the perfluorohexyl chain integrity (δ -80 to -120 ppm for CF₂/CF₃ groups).

- ³¹P NMR : To identify the phosphinic acid moiety (δ 10–20 ppm for sodium salts).

- FTIR : Peaks at 1150–1250 cm⁻¹ (C-F stretching) and 900–1000 cm⁻¹ (P=O/P-O bonds).

- Elemental analysis : To verify C, F, P, and Na content .

Q. What are its key physicochemical properties relevant to laboratory handling?

- Solubility : Highly soluble in polar aprotic solvents (acetonitrile, DMF) and sparingly soluble in water.

- Stability : Hydrolytically stable under neutral conditions but degrades in strongly acidic/basic environments.

- Hygroscopicity : Requires storage in desiccators to prevent moisture absorption .

Advanced Research Questions

Q. How should researchers design experiments to evaluate its environmental persistence and bioaccumulation potential?

Follow OECD guidelines for persistence assessment :

- Hydrolysis : Incubate at pH 4, 7, and 9 (50°C) for 5–30 days; monitor degradation via LC-MS/MS.

- Biodegradation : Use OECD 301B (modified Sturm test) with activated sludge; track fluoride release via ion chromatography.

- Bioaccumulation : Conduct in vitro assays with human hepatocytes or fish cell lines, measuring uptake kinetics and elimination half-lives .

Q. How can discrepancies in toxicity data across studies be resolved?

Contradictions often arise from:

- Chain-length effects : Shorter perfluoroalkyl chains (e.g., C6 vs. C8) may reduce toxicity but increase mobility.

- Experimental models : Compare in vitro (e.g., cytotoxicity in HepG2 cells) and in vivo (zebrafish embryos) results to assess relevance.

- Analytical variability : Standardize quantification methods (e.g., isotope dilution LC-MS/MS) to minimize matrix effects .

Q. What advanced techniques are used to study its interactions with biological membranes?

- Surface plasmon resonance (SPR) : Measures binding affinity to lipid bilayers.

- Molecular dynamics simulations : Models interactions with phospholipid membranes (e.g., DPPC bilayers).

- Cryo-electron microscopy : Visualizes structural disruptions in membrane models .

Methodological Challenges and Solutions

Q. How can researchers quantify trace levels of this compound in complex matrices?

Sample preparation :

- Solid-phase extraction (SPE) : Use C18 or WAX cartridges for environmental water samples.

- QuEChERS : For biological matrices (serum, liver homogenates). Detection :

- LC-MS/MS : Employ a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions (e.g., m/z 669 → 619 for quantification).

- Internal standards : Use deuterated analogs (e.g., ¹³C₆-labeled) to correct for matrix effects .

Q. What strategies mitigate interference from co-occurring PFASs in analytical workflows?

- Chromatographic separation : Optimize gradient elution (e.g., 5 mM ammonium acetate in water/acetonitrile) to resolve isomers.

- High-resolution mass spectrometry (HRMS) : Use Q-TOF instruments (resolving power >30,000) to distinguish isobaric compounds.

- Multivariate analysis : Apply PCA or PLS-DA to identify confounding PFASs in environmental samples .

Data Contradiction Analysis

Q. Why do some studies report low toxicity while others highlight significant ecological risks?

- Exposure duration : Acute vs. chronic exposure models yield different EC₅₀ values.

- Test species variability : Sensitivity varies between Daphnia magna (EC₅₀ = 12 mg/L) and Danio rerio (LC₅₀ = 85 mg/L).

- Metabolite formation : Degradation products (e.g., perfluorohexanoic acid) may contribute to observed toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.